molecular formula C18H19NO3 B1194115 1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol

1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol

Cat. No. B1194115
M. Wt: 297.3 g/mol
InChI Key: KUECBJOPWMRHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10-ol is an isoquinoline alkaloid.

Scientific Research Applications

Structural and Spectral Assignments

  • Novel heterocycles derived from the alkaloid boldine, including compounds related to "1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol", have been studied for their structural and spectral properties. The use of one- and two-dimensional NMR techniques such as HMQC and HMBC experiments has been significant in confirming the structures and assigning the 1H and 13C NMR spectra of these compounds (Sobarzo-Sánchez et al., 2001).

Synthesis and Theoretical Study

  • The synthesis process of related compounds, such as 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h] quinolin-7-one, has been explored. This includes cyclization reactions and characterizations like X-ray diffraction. Theoretical studies using DFT methods have contributed to understanding the local reactivity descriptors of these molecules (Sobarzo-Sánchez et al., 2006).

Derivative Synthesis

  • Research has also been conducted on the synthesis of derivatives of this compound for applications in medicinal chemistry. For instance, 6-oxoisoaporphine and tetrahydroisoquinoline derivatives have been synthesized using starting materials like 2,3-Dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one, demonstrating the compound's versatility in chemical synthesis (Sobarzo-Sánchez et al., 2010).

Crystallographic Studies

  • Crystallographic studies have been significant in understanding the compound's structure. For example, the non-planar nature of molecules like 4,5,6a,7-tetrahydro-1,2-dimethoxy-6H-dibenzo[de,g]quinoline-6-carboxaldehyde has been elucidated, providing insights into its physical and chemical properties (Simonsen et al., 1996).

Antioxidant Properties

  • Some derivatives, like the alkaloid boldine, have been noted for their antioxidant properties. Studies have used techniques like surface enhanced Raman scattering to explore these properties, further highlighting the compound's potential in pharmacological research (Herrera et al., 2014).

Aporphine Alkaloids

  • The compound's relation to aporphine alkaloids has been explored, with studies isolating new alkaloids from plants like Litsea glutinosa. This research contributes to our understanding of natural product chemistry and potential therapeutic applications (Yang et al., 2005).

properties

IUPAC Name

1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-15-8-11-5-6-19-14-7-10-3-4-12(20)9-13(10)17(16(11)14)18(15)22-2/h3-4,8-9,14,19-20H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUECBJOPWMRHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(CC4=C2C=C(C=C4)O)NCCC3=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol
Reactant of Route 2
1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol
Reactant of Route 3
1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol
Reactant of Route 4
1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol
Reactant of Route 5
1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol
Reactant of Route 6
1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol

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